molecular formula C17H21N3O4 B12876846 2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(5H,10bh)-dione, (2R,5S,10aS,10bS)- CAS No. 301844-50-8

2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo(3,2-a)pyrrolo(2,1-C)pyrazine-3,6(5H,10bh)-dione, (2R,5S,10aS,10bS)-

Cat. No.: B12876846
CAS No.: 301844-50-8
M. Wt: 331.4 g/mol
InChI Key: YHMWLYYXMIFGNR-CLROSIBMSA-N
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Description

(2R,5S,10aS,10bS)-2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S,10aS,10bS)-2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the amino, benzyl, hydroxy, and methyltetrahydro groups. Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxazolo ring, potentially opening it to form simpler structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also serve as a probe for investigating cellular processes.

Medicine

Medically, the compound shows promise as a lead compound for drug development. Its structural features allow for the design of analogs with potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,5S,10aS,10bS)-2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,5S,10aS,10bS)-2-Amino-5-benzyl-10b-hydroxy-2-methyltetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione apart is its complex structure, which combines multiple functional groups in a single molecule

Properties

CAS No.

301844-50-8

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

(1S,2S,4R,7S)-4-amino-7-benzyl-2-hydroxy-4-methyl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione

InChI

InChI=1S/C17H21N3O4/c1-16(18)15(22)20-12(10-11-6-3-2-4-7-11)14(21)19-9-5-8-13(19)17(20,23)24-16/h2-4,6-7,12-13,23H,5,8-10,18H2,1H3/t12-,13-,16+,17-/m0/s1

InChI Key

YHMWLYYXMIFGNR-CLROSIBMSA-N

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)N

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)N

Origin of Product

United States

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